(2E)-2-{[(2-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-{[(2-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a nitrophenyl group and an amino group attached to a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(2-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-nitroaniline with benzothiophene-3-one under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The choice of solvents and reagents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[(2-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted benzothiophenes.
Scientific Research Applications
(2E)-2-{[(2-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-{[(2-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The benzothiophene core can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
(2E)-2-{[(2-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its combination of a nitrophenyl group, an amino group, and a benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-nitrophenyl)iminomethyl]-1-benzothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-15-10-5-1-4-8-13(10)21-14(15)9-16-11-6-2-3-7-12(11)17(19)20/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECRSZLBDMSFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=CC=C3[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.